molecular formula C13H19ClN2O2 B581559 (r)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride CAS No. 1217848-48-0

(r)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

Cat. No.: B581559
CAS No.: 1217848-48-0
M. Wt: 270.757
InChI Key: WQPQNIUAWYRGJF-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is a compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

®-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of ®-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways within the body. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is unique due to its specific structural features and the presence of the benzyl group, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in medicinal chemistry .

Properties

IUPAC Name

benzyl (2R)-2-methylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPQNIUAWYRGJF-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661413
Record name Benzyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217848-48-0
Record name Benzyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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